Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a pyrrole moiety, and a chlorophenyl group, which contribute to its unique structural and functional properties. The molecular formula for this compound is , with a molecular weight of approximately 397.9 g/mol. Its IUPAC name is 1-[[5-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl]-4-methylpiperazine.
Piperazine derivatives are known for their broad spectrum of biological activities. This specific compound has been studied for potential pharmacological effects including:
The synthesis of Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves:
This compound has several applications across various fields:
Studies on interaction mechanisms reveal that Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- can interact with biological targets such as receptors and enzymes. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Specific studies have shown its potential interactions with neurotransmitter systems, which may explain its CNS effects.
Several compounds share structural similarities with Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-, each exhibiting unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl | Antimicrobial, anti-inflammatory | |
| Piperazine, 1-(4-chlorophenyl)-4-methyl | Antidepressant activity | |
| Piperazine derivative with fluorinated phenyl | CNS activity |
These compounds are characterized by variations in substituents on the piperazine or pyrrole rings, which influence their biological activity and therapeutic potential. The unique combination of functional groups in Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-, particularly the chlorophenyl and methyl substitutions on the pyrrole ring, distinguishes it from other derivatives and enhances its pharmacological profile .